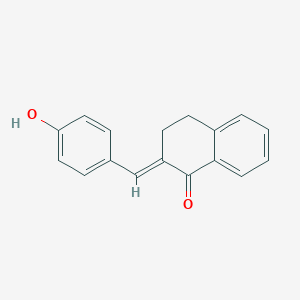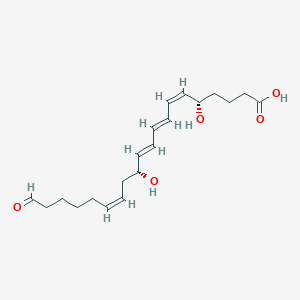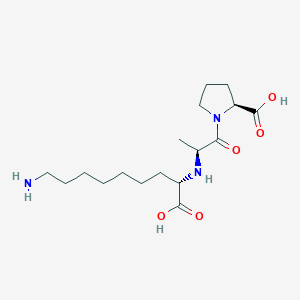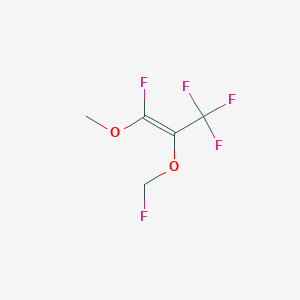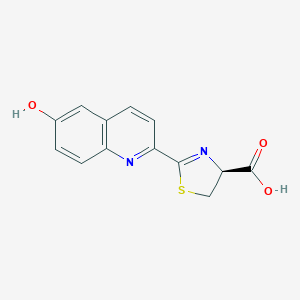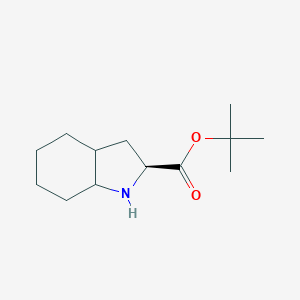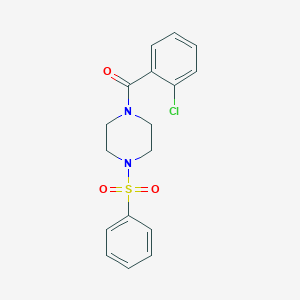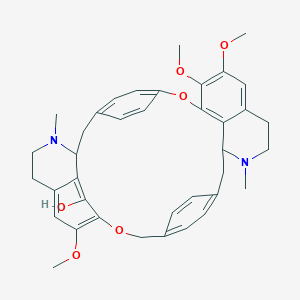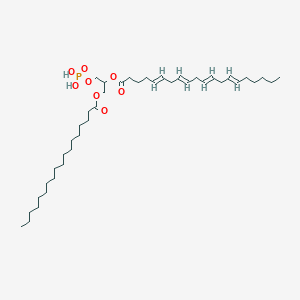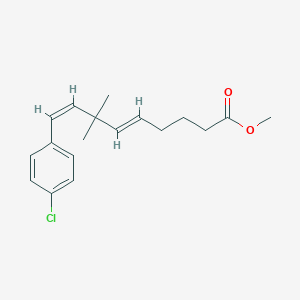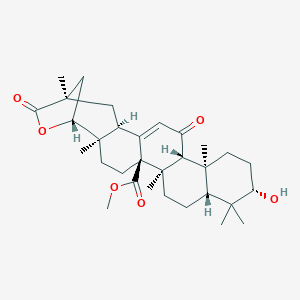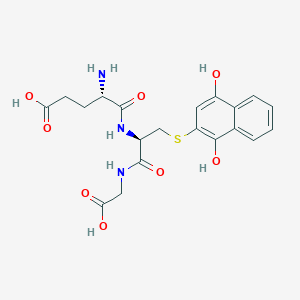
3-(Glutathion-S-yl)-1,4-naphthoquinone
概要
説明
3-(Glutathion-S-yl)-1,4-naphthoquinone is a compound formed by the conjugation of glutathione with 1,4-naphthoquinone. This compound is of significant interest due to its role in various biochemical processes, particularly in detoxification pathways. Glutathione conjugation is a common mechanism for the detoxification of electrophilic compounds, and this compound serves as a model for studying these processes.
科学的研究の応用
3-(Glutathion-S-yl)-1,4-naphthoquinone has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of quinones.
Biology: The compound is studied for its role in cellular detoxification processes and its interactions with various enzymes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Glutathion-S-yl)-1,4-naphthoquinone typically involves the reaction of 1,4-naphthoquinone with glutathione under mild conditions. The reaction is usually carried out in an aqueous medium at a neutral or slightly basic pH to facilitate the nucleophilic attack of the thiol group of glutathione on the quinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
化学反応の分析
Types of Reactions: 3-(Glutathion-S-yl)-1,4-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive intermediates.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The glutathione moiety can be replaced by other nucleophiles under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive quinone derivatives, while reduction typically yields hydroquinone derivatives.
作用機序
The mechanism of action of 3-(Glutathion-S-yl)-1,4-naphthoquinone involves its interaction with cellular thiols and enzymes. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can lead to oxidative stress. It also interacts with glutathione-S-transferases, enzymes that facilitate the conjugation of glutathione to electrophilic compounds, aiding in detoxification.
類似化合物との比較
3-(Glutathion-S-yl)acetaminophen: Another glutathione conjugate formed from acetaminophen.
4-Amino-2-(glutathion-S-yl)phenol: A glutathione conjugate formed from p-aminophenol.
Comparison: 3-(Glutathion-S-yl)-1,4-naphthoquinone is unique due to its quinone structure, which allows it to participate in redox cycling and generate ROS. This property distinguishes it from other glutathione conjugates, which may not have the same redox activity.
特性
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S/c21-12(5-6-16(25)26)19(30)23-13(20(31)22-8-17(27)28)9-32-15-7-14(24)10-3-1-2-4-11(10)18(15)29/h1-4,7,12-13,24,29H,5-6,8-9,21H2,(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZVCXFUUVNI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921425 | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114576-98-6 | |
| Record name | 3-(Glutathion-S-yl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114576986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



